molecular formula C11H12N2O4 B7975011 Methyl 3-(Cyclopropylamino)-4-nitrobenzoate

Methyl 3-(Cyclopropylamino)-4-nitrobenzoate

Cat. No.: B7975011
M. Wt: 236.22 g/mol
InChI Key: XGALTINTRDIPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(Cyclopropylamino)-4-nitrobenzoate is a useful research compound. Its molecular formula is C11H12N2O4 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Industrial Applications : Studies like those by Cai Chun (2004) and Ren Li-jun (2008) focus on the synthesis of methyl 4-butyrylamino-3-methyl-5-nitrobenzoate and similar compounds. These works highlight the development of efficient, high-yield synthesis methods, which are crucial for industrial applications such as pharmaceuticals and fine chemicals (Cai Chun, 2004) (Ren Li-jun, 2008).

  • Chemical Properties and Solubility Studies : Research like that by Acree et al. (2017) involves the computation of solute descriptors for similar compounds such as 3-methyl-4-nitrobenzoic acid, which are essential for understanding the chemical properties and behavior in various solvents (Acree et al., 2017).

  • Biological and Medicinal Research : Peng Chen et al. (2011) discovered that 4-methyl-3-nitrobenzoic acid can inhibit cancer cell migration in non-small cell lung cancer, suggesting potential therapeutic applications of similar compounds (Peng Chen et al., 2011).

  • Material Science and Engineering : Studies like those by M. Bharathi et al. (2016) involve the characterization of 4-methyl-3-nitrobenzoic acid crystals, highlighting their potential in material science applications such as nonlinear optical materials (M. Bharathi et al., 2016).

Properties

IUPAC Name

methyl 3-(cyclopropylamino)-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-17-11(14)7-2-5-10(13(15)16)9(6-7)12-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGALTINTRDIPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.